
Idebenone Impurity 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione is a complex organic compound with a unique structure that includes hydroxyl, methoxy, and methyl groups attached to a cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. The starting materials often include substituted benzoquinones and long-chain alcohols. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Industry: Used in the formulation of various industrial products, including antioxidants and stabilizers.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione involves its ability to scavenge free radicals and reduce oxidative stress. The hydroxyl groups play a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. This compound may also interact with specific molecular targets and pathways involved in cellular oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-6-(10-hydroxydecyl)benzoic acid
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
Compared to similar compounds, 2-Hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione stands out due to its unique combination of functional groups and its specific antioxidant properties
Eigenschaften
Molekularformel |
C18H28O5 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O5/c1-13-14(16(21)17(22)18(23-2)15(13)20)11-9-7-5-3-4-6-8-10-12-19/h19,22H,3-12H2,1-2H3 |
InChI-Schlüssel |
AZTPTHOKAMPNTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)O)CCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


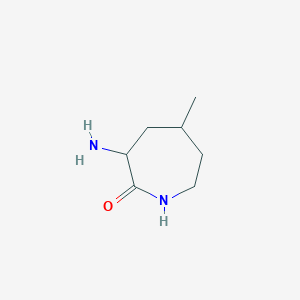
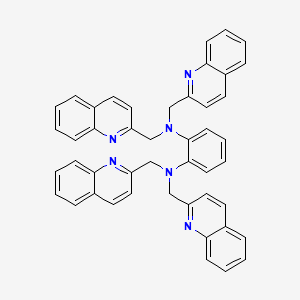
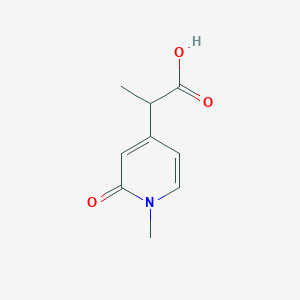
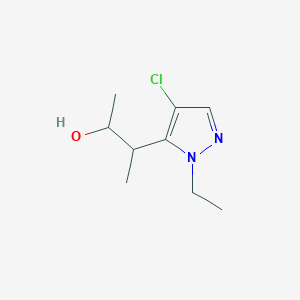
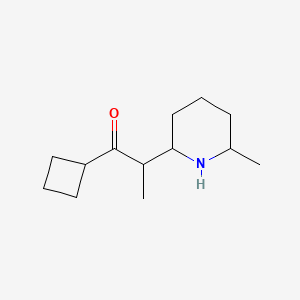
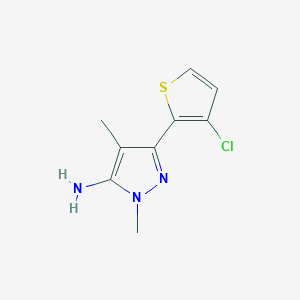
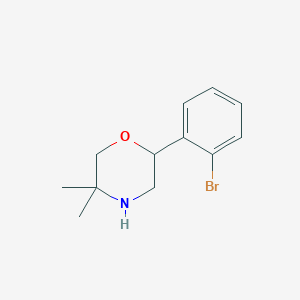
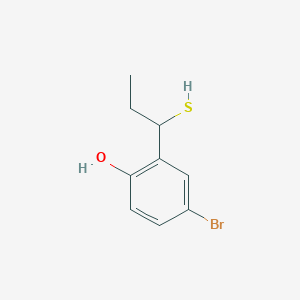
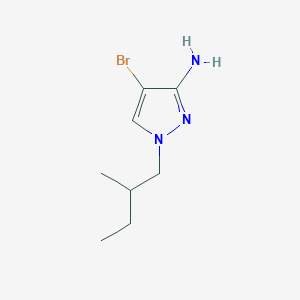

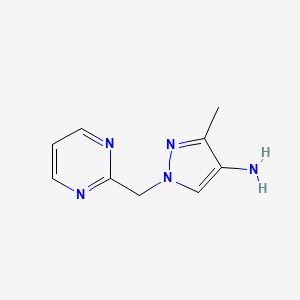
![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)

